REACTION_CXSMILES
|
Br.Br[CH:3]([C:10]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])(=[O:20])C.[K+].O>C(OC(=O)C)(=O)C>[OH:20][CH:3]([C:10]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Br.BrC(C1=CC=CC=C1)C(=O)C=1C=NC=CC1
|
Name
|
potassium acetate
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
A solution of the residue in 140 ml of 1 N aqueous hydrochloric acid was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
CUSTOM
|
Details
|
the combined ether extracts evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous potassium carbonate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=CC=C1)C(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |